

IRC-083864: A Technical Overview of a Novel CDC25 Phosphatase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IRC-083864

Cat. No.: B1672176

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Introduction

IRC-083864, also known as Debio 0931, is a potent, first-in-class, small molecule inhibitor of the cell division cycle 25 (CDC25) family of phosphatases.^{[1][2][3]} CDC25 phosphatases are crucial regulators of the cell cycle, and their overexpression is linked to the progression of various human cancers.^{[1][3]} By targeting this family of enzymes, **IRC-083864** represents a promising therapeutic agent for the treatment of cancer.^{[1][3]} This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical activity of **IRC-083864**.

Discovery and Development

IRC-083864 was identified by researchers at Ipsen as a novel bis-quinone compound with potent inhibitory activity against CDC25 phosphatases.^{[1][4]} In September 2009, Ipsen and Debiopharm entered into an exclusive worldwide licensing agreement for the development and commercialization of **IRC-083864**, at which point it was also designated as Debio 0931.^[3] The compound was slated for a full development program with the potential for Ipsen to re-acquire rights after the completion of Phase II clinical trials.^[3]

Chemical Properties

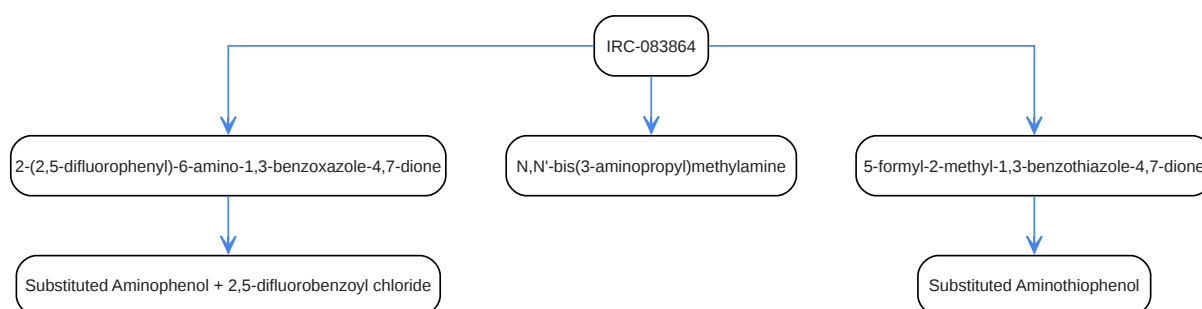
IRC-083864 is a complex heterocyclic molecule with the chemical formula $C_{28}H_{25}F_2N_5O_5S$ and a molecular weight of 581.59 g/mol .[\[5\]](#)[\[6\]](#)

Property	Value
IUPAC Name	2-(2,5-difluorophenyl)-6-[[3-[methyl-3-[(2-methyl-4,7-dioxo-1,3-benzothiazol-5-yl)amino]propyl]amino]propyl]amino]-1,3-benzoxazole-4,7-dione [6]
SMILES	<chem>Cc1nc2C(=O)C(=CC(=O)c2s1)NCCCCN(C)CCCN(C3=CC(=O)c4c(C3=O)oc(-c5cc(ccc5F)F)n4)</chem> [5]
InChI	InChI=1S/C28H25F2N5O5S/c1-14-33-23-24(38)18(13-21(37)27(23)41-14)31-7-3-9-35(2)10-4-8-32-19-12-20(36)22-26(25(19)39)40-28(34-22)16-11-15(29)5-6-17(16)30/h5-6,11-13,31-32H,3-4,7-10H2,1-2H3 [5]
CAS Number	1142057-18-8 [6]

Proposed Synthesis

While the specific synthetic route for **IRC-083864** is proprietary, a plausible approach can be conceptualized based on the synthesis of its core heterocyclic structures. The molecule consists of three main fragments: a 2-(2,5-difluorophenyl)-1,3-benzoxazole-4,7-dione core, a 2-methyl-1,3-benzothiazole-4,7-dione core, and a diamine linker. A convergent synthesis would likely involve the independent synthesis of these fragments followed by their coupling.

A potential retrosynthetic analysis is depicted below.



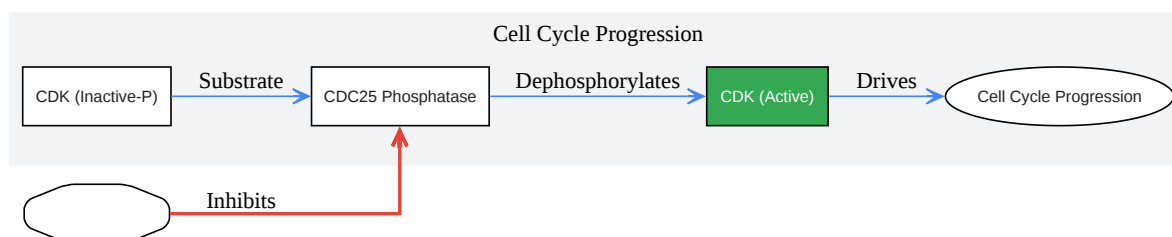
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Caption: A simplified retrosynthetic pathway for **IRC-083864**.

Mechanism of Action

IRC-083864 exerts its anti-cancer effects by inhibiting the activity of CDC25 phosphatases.[1] These dual-specificity phosphatases dephosphorylate and activate cyclin-dependent kinases (CDKs), which are key drivers of cell cycle progression.[1] By inhibiting CDC25, **IRC-083864** prevents the activation of CDKs, leading to cell cycle arrest and the suppression of tumor growth.[1][7] It has been demonstrated that **IRC-083864** treatment leads to increased phosphorylation of CDK1.[7]

The following diagram illustrates the signaling pathway targeted by **IRC-083864**.



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Caption: Mechanism of action of **IRC-083864** on the cell cycle.

Preclinical Activity

In Vitro Activity

IRC-083864 has demonstrated potent inhibitory activity against several isoforms of the CDC25 enzyme and has shown significant anti-proliferative effects across a range of human cancer cell lines, including those resistant to standard chemotherapeutic agents.[\[1\]](#)

Table 1: In Vitro Inhibitory Activity of **IRC-083864**

Target/Cell Line	IC ₅₀ (nM)
Recombinant human full-length CDC25	23 [8]
CDC25A	23 ± 1.7 [9]
CDC25B2	26 ± 4.4 [9]
CDC25B3	53 ± 9.4 [9]
CDC25C	23 ± 0.4 [9]
CDC25C-catalytic domain	11 ± 1.5 [9]
HL60 (Human promyelocytic leukemia)	47 [8]

The compound is also active against various other tumor cell lines, including MIA PaCa-2 (pancreatic cancer), DU145 and LNCaP (prostate cancer), MCF-7 (breast cancer), and A2058 (melanoma) in the nanomolar range.[\[9\]](#)

In Vivo Activity

In animal models, orally administered **IRC-083864** has shown a dose-dependent delay in tumor growth.[\[1\]](#) Studies in mice bearing human prostate cancer xenografts (MIA PaCa-2 and LNCaP) demonstrated significant tumor growth inhibition.[\[1\]\[7\]](#) While higher doses were associated with body weight loss in animal models, lower, effective doses were well-tolerated.[\[7\]](#)

Experimental Protocols

The following are generalized protocols for the types of experiments likely conducted to characterize **IRC-083864**. The specific details of the actual experiments performed may vary.

CDC25 Phosphatase Inhibition Assay

- Objective: To determine the in vitro inhibitory activity of **IRC-083864** against CDC25 phosphatase isoforms.
- Materials: Recombinant human CDC25 isoforms, a fluorogenic phosphatase substrate (e.g., OMFP), assay buffer, microplates, and a fluorescence plate reader.
- Procedure:
 1. A dilution series of **IRC-083864** is prepared in the assay buffer.
 2. The recombinant CDC25 enzyme is added to the wells of a microplate containing the diluted compound or vehicle control.
 3. The plate is incubated for a predetermined period to allow for compound-enzyme interaction.
 4. The fluorogenic substrate is added to initiate the enzymatic reaction.
 5. The fluorescence intensity is measured over time using a plate reader.
 6. The rate of substrate conversion is calculated, and IC_{50} values are determined by plotting the percentage of inhibition against the compound concentration.

Cell Viability Assay

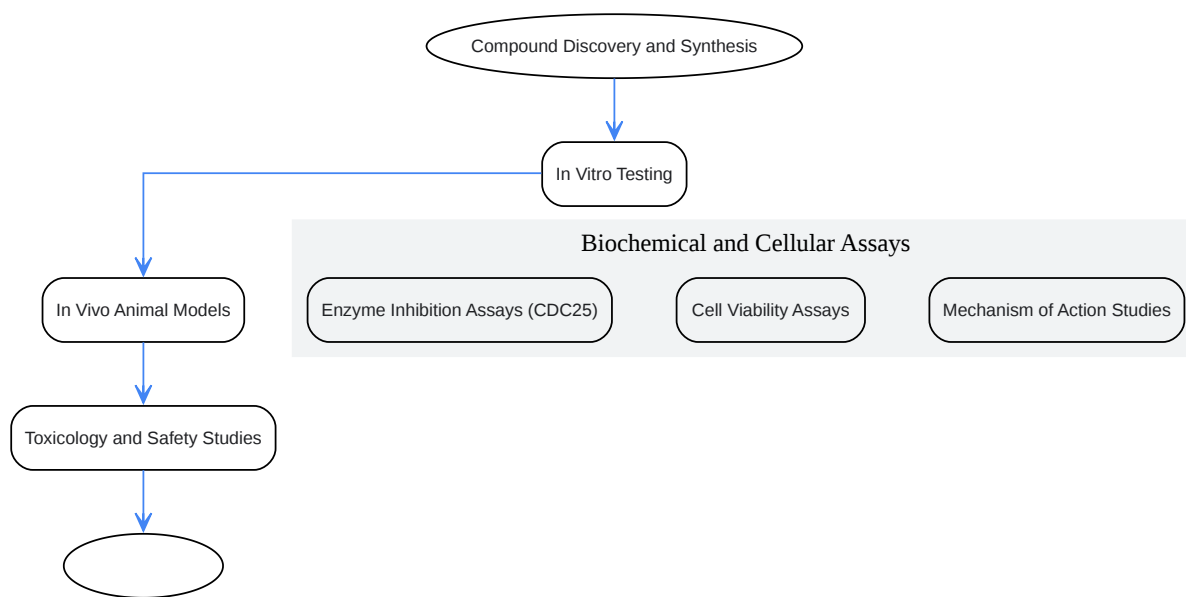
- Objective: To assess the anti-proliferative effect of **IRC-083864** on cancer cell lines.
- Materials: Cancer cell lines (e.g., HL60), cell culture medium, fetal bovine serum, antibiotics, **IRC-083864**, a viability reagent (e.g., MTT, CellTiter-Glo®), multi-well plates, and a plate reader.
- Procedure:

1. Cells are seeded into 96-well plates and allowed to adhere overnight.
2. The cells are treated with a serial dilution of **IRC-083864** or a vehicle control.
3. The plates are incubated for a specified period (e.g., 72 hours).
4. The viability reagent is added to each well according to the manufacturer's instructions.
5. The absorbance or luminescence is measured using a plate reader.
6. The percentage of cell viability is calculated relative to the vehicle-treated control, and IC₅₀ values are determined.

Xenograft Tumor Model

- Objective: To evaluate the in vivo anti-tumor efficacy of **IRC-083864**.
- Materials: Immunocompromised mice (e.g., nude mice), human cancer cells for implantation, **IRC-083864** formulated for oral administration, calipers for tumor measurement.
- Procedure:
 1. Human cancer cells are subcutaneously injected into the flank of the mice.
 2. Tumors are allowed to grow to a palpable size.
 3. The mice are randomized into treatment and control groups.
 4. **IRC-083864** is administered orally to the treatment group at various doses, while the control group receives the vehicle.
 5. Tumor volume and body weight are measured regularly.
 6. The study is continued for a predefined period or until the tumors in the control group reach a specific size.
 7. The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group.

The workflow for a typical preclinical evaluation of a compound like **IRC-083864** is outlined below.



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Caption: Preclinical development workflow for **IRC-083864**.

Conclusion

IRC-083864 is a potent and selective inhibitor of the CDC25 family of phosphatases with promising anti-cancer activity demonstrated in both in vitro and in vivo preclinical models. Its novel mechanism of action, targeting a key regulator of the cell cycle, makes it a valuable candidate for further development as a cancer therapeutic, particularly in the context of drug-resistant tumors. The progression of **IRC-083864** (Debio 0931) into clinical trials will be crucial in determining its therapeutic potential in humans.

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- To cite this document: BenchChem. [IRC-083864: A Technical Overview of a Novel CDC25 Phosphatase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672176#irc-083864-discovery-and-synthesis]

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